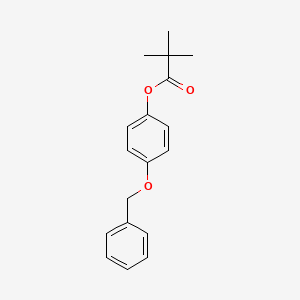

2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

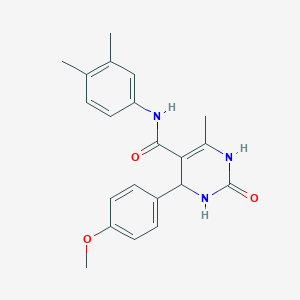

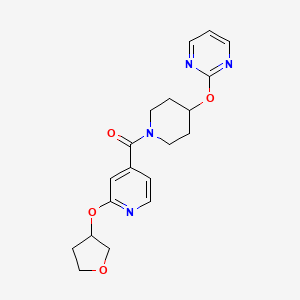

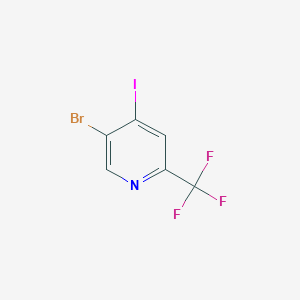

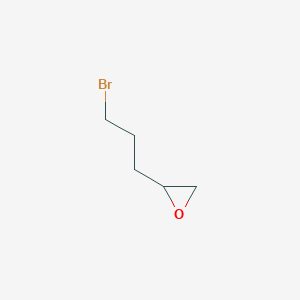

“2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester” is a synthesized organic compound that belongs to the family of carboxylic acids. It has the molecular formula C18H20O3 and a molecular weight of 284.3496 .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound isInChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis

The molecular weight of “2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester” is 284.3496 .Scientific Research Applications

- Research Findings :

- EGFR-TK Inhibition : 4-(Benzyloxy)phenyl pivalate has been investigated as a promising EGFR-TK (epidermal growth factor receptor tyrosine kinase) inhibitor . EGFR overexpression is associated with various cancers, including breast, liver, colon, and prostate cancers.

- Antiproliferative Activity : Compound 10c exhibited potent anticancer activity against human cancer cell lines (HCT116, HepG-2, and MCF7) with IC50 values ranging from 1.82 to 5.55 μM. Importantly, it was safe for normal cells (WI-38) compared to the reference drug doxorubicin .

- EGFR-TK Inhibition : Compounds 5a and 10b showed excellent EGFR-TK inhibition (IC50 of 0.09 and 0.16 μM, respectively) compared to gefitinib (IC50 = 0.04 μM) .

- Activity Against HER3 and HER4 : Compound 5a also displayed good activity against HER3 and HER4 (IC50 values of 0.18 and 0.37 μM, respectively) compared to gefitinib .

- Apoptotic Induction : Compound 5a induced mitochondrial apoptotic pathways and increased ROS accumulation in HepG-2 cells .

- Drug-Likeness : Both compounds 5a and 10b exhibited promising drug-likeness properties .

- EGFR Kinase Inhibition : These derivatives were evaluated for EGFR kinase inhibitory activity and antiproliferative effects against human cancer cell lines (MCF-7, A549, HCT-116, and SiHa) .

Anticancer Activity

Novel Bipyrazole Derivatives

Tubulin Polymerization Inhibition

Mechanism of Action

Target of Action

The primary target of 4-(benzyloxy)phenyl pivalate is the C1 domain of protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis .

Mode of Action

4-(benzyloxy)phenyl pivalate interacts with the C1 domain of PKC, showing a Ki value of 0.7 μM . The presence of the ester function seems to be essential for the ligand–target interaction .

Biochemical Pathways

The interaction of 4-(benzyloxy)phenyl pivalate with PKC affects the downstream signaling pathways regulated by this kinase . PKC is involved in several signaling pathways, including the regulation of cell cycle progression, apoptosis, and differentiation .

Pharmacokinetics

This suggests that the compound’s bioavailability may be influenced by the route of administration .

Result of Action

The molecular and cellular effects of 4-(benzyloxy)phenyl pivalate’s action are likely to be diverse, given the wide range of cellular processes regulated by PKC . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(benzyloxy)phenyl pivalate. For instance, the compound’s efficacy may be influenced by the presence of glucose, as suggested by its glucose-dependent insulin secretion in rats

properties

IUPAC Name |

(4-phenylmethoxyphenyl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCHWZIIVKJIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)

![2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2452951.png)

![7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2452958.png)

![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)